molecular formula C19H21ClN2O2 B5207222 1-(3-chlorophenyl)-4-(2-phenoxypropanoyl)piperazine

1-(3-chlorophenyl)-4-(2-phenoxypropanoyl)piperazine

Cat. No. B5207222
M. Wt: 344.8 g/mol
InChI Key: BNNAHXZKJSXYNI-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

1-(3-chlorophenyl)-4-(2-phenoxypropanoyl)piperazine, also known as TFMPP, is a synthetic compound that belongs to the piperazine family. TFMPP is a psychoactive drug that has been used for recreational purposes. However, it has also been studied for its potential therapeutic effects.

Mechanism of Action

The exact mechanism of action of 1-(3-chlorophenyl)-4-(2-phenoxypropanoyl)piperazine is not fully understood. However, it is thought to act on the serotonin system in the brain. 1-(3-chlorophenyl)-4-(2-phenoxypropanoyl)piperazine is a partial agonist of the 5-HT1A receptor, which is involved in the regulation of anxiety and mood. It is also a partial agonist of the 5-HT2A receptor, which is involved in the regulation of perception, cognition, and mood.
Biochemical and Physiological Effects:
1-(3-chlorophenyl)-4-(2-phenoxypropanoyl)piperazine has been shown to have a range of biochemical and physiological effects. It has been shown to increase serotonin levels in the brain, which is thought to contribute to its anxiolytic and antidepressant effects. 1-(3-chlorophenyl)-4-(2-phenoxypropanoyl)piperazine has also been shown to increase heart rate and blood pressure in animal models.

Advantages and Limitations for Lab Experiments

1-(3-chlorophenyl)-4-(2-phenoxypropanoyl)piperazine has several advantages for use in lab experiments. It is relatively easy to synthesize and is readily available. 1-(3-chlorophenyl)-4-(2-phenoxypropanoyl)piperazine has also been well-studied, and its effects are well-characterized. However, there are also limitations to using 1-(3-chlorophenyl)-4-(2-phenoxypropanoyl)piperazine in lab experiments. It is a psychoactive drug, which can make it difficult to interpret results. Additionally, 1-(3-chlorophenyl)-4-(2-phenoxypropanoyl)piperazine has been shown to have a narrow therapeutic window, which can make it difficult to determine the optimal dose for experiments.

Future Directions

There are several future directions for research on 1-(3-chlorophenyl)-4-(2-phenoxypropanoyl)piperazine. One area of interest is its potential use as a pain reliever. Further studies are needed to determine its effectiveness in treating various types of pain. Another area of interest is its potential use in the treatment of anxiety and depression. Further studies are needed to determine its safety and efficacy in humans. Additionally, there is a need for further studies to determine the optimal dose and dosing regimen for 1-(3-chlorophenyl)-4-(2-phenoxypropanoyl)piperazine in various experimental settings.

Synthesis Methods

1-(3-chlorophenyl)-4-(2-phenoxypropanoyl)piperazine can be synthesized through a multi-step process. The first step involves the reaction of 3-chlorophenylpiperazine with 2-phenoxypropanoic acid in the presence of a coupling agent such as dicyclohexylcarbodiimide (DCC) and a catalyst such as 4-dimethylaminopyridine (DMAP). The resulting intermediate is then treated with thionyl chloride to form the final product, 1-(3-chlorophenyl)-4-(2-phenoxypropanoyl)piperazine.

Scientific Research Applications

1-(3-chlorophenyl)-4-(2-phenoxypropanoyl)piperazine has been studied for its potential therapeutic effects in various areas such as anxiety, depression, and pain. It has been shown to have anxiolytic and antidepressant effects in animal models. 1-(3-chlorophenyl)-4-(2-phenoxypropanoyl)piperazine has also been studied for its potential use as a pain reliever. It has been shown to reduce pain in animal models of neuropathic pain.

properties

IUPAC Name

1-[4-(3-chlorophenyl)piperazin-1-yl]-2-phenoxypropan-1-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H21ClN2O2/c1-15(24-18-8-3-2-4-9-18)19(23)22-12-10-21(11-13-22)17-7-5-6-16(20)14-17/h2-9,14-15H,10-13H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BNNAHXZKJSXYNI-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C(=O)N1CCN(CC1)C2=CC(=CC=C2)Cl)OC3=CC=CC=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H21ClN2O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

344.8 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

1-[4-(3-Chlorophenyl)piperazin-1-yl]-2-phenoxypropan-1-one

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